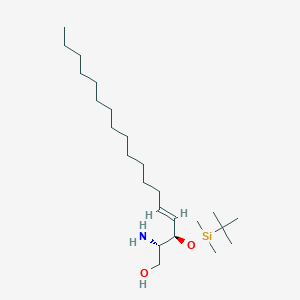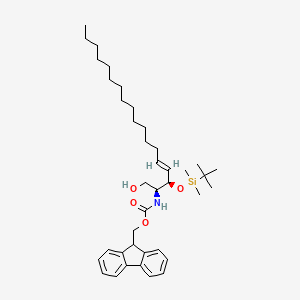![molecular formula C₃₆H₆₁NO₄S₂Si₂ B1139841 4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole CAS No. 308357-81-5](/img/structure/B1139841.png)
4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules involving thiazole units often involves multistep chemical processes, including reactions under controlled conditions to achieve the desired molecular architecture. For instance, the synthesis of bis[2-amino-4-phenyl-5-thiazolyl] disulfides demonstrates a method for preparing thiazole derivatives through the reaction of thiourea with substituted acetophenones, followed by oxidation and cyclization steps (Siddiqui et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of thiazole derivatives reveals key features about their geometry, electron distribution, and potential sites for chemical reactivity. For example, studies on 1,3,4-thiadiazole derivatives related to sulfonamides highlight the strong interaction between the sulfonyl group and the thiadiazole ring, indicative of the compound's electronic characteristics and reactivity potential (Pedregosa et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of thiazole derivatives encompasses a range of reactions, including conjugate addition, cyclization, and sulfonation. The synthesis and antibacterial activity of bis[2-amino-4-phenyl-5-thiazolyl] disulfides illustrate the potential of thiazole compounds to undergo chemical transformations leading to biologically active molecules (Siddiqui et al., 2007).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure play a crucial role in determining the compound's applicability in various fields. The synthesis, crystalline structure, and properties of mercapto functionalized 1,3,4-thiadiazoles provide insights into the physical characteristics of thiazole derivatives, including their stability and potential for forming hydrogen bonds in the solid state (Hipler et al., 2003).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as reactivity, stability, and interaction with biological targets, are key to their potential applications. Research on the synthesis and fungicidal activity of thiazole and oxadiazole derivatives demonstrates the utility of these compounds in developing new antifungal agents, highlighting their broad spectrum of chemical properties and biological activities (Mao et al., 2012).
Applications De Recherche Scientifique
Bis[(di‐tert‐butylphosphanyl)methyl]methylphosphan : A study by Krill et al. (1993) describes the synthesis and properties of bis[(di-tert-butylphosphanyl)methyl]methylphosphane and its reactions with sulfur to form trisulfides. This study highlights the potential use of tert-butyl and dimethyl silyl groups in synthesizing complex organometallic compounds with specific chemical behaviors (Krill et al., 1993).
Carbocycles Synthesis through Allenyl Sulfones : Mukai et al. (2003) explored the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones. The presence of phenylsulfonyl groups, similar to the compound , highlights the role of such groups in facilitating complex organic reactions (Mukai, Ukon, & Kuroda, 2003).
Azetidin-2-yl Acetates in Substitution Reactions : Valiullina et al. (2018) investigated the use of a compound similar in structure to the one , involving tert-butyl(dimethyl)silyl]oxy groups, in substitution reactions. This research provides insights into how such structural components might behave in chemical synthesis (Valiullina et al., 2018).
Polysilabicyclo[1.m.n]alkane Derivatives : A study by Andō et al. (1995) on the decomposition of bis(silyldiazomethyl) polysilanes leading to the formation of polysilabicycloalkane derivatives indicates the potential for complex silyl-containing compounds in generating novel organometallic structures (Andō et al., 1995).
Triazinone Derivatives with Larvicidal and Antimicrobial Activities : Kumara et al. (2015) synthesized novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones, showcasing the potential biomedical applications of compounds with tert-butyl groups in pest control and antimicrobial treatments (Kumara et al., 2015).
Silicon−Carbon Unsaturated Compounds : Naka et al. (2008) researched the thermal isomerization of compounds with trimethylsilyl groups, similar to the compound , indicating the potential applications of such compounds in material science and organic chemistry (Naka et al., 2008).
Propriétés
IUPAC Name |
[(2S,6Z,9S,10E)-4-(benzenesulfonyl)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61NO4S2Si2/c1-27(20-21-34(41-45(13,14)36(8,9)10)29(3)24-31-26-42-30(4)37-31)22-33(43(38,39)32-18-16-15-17-19-32)23-28(2)25-40-44(11,12)35(5,6)7/h15-20,24,26,28,33-34H,21-23,25H2,1-14H3/b27-20-,29-24+/t28-,33?,34-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXYTSHOAIXBSR-COVLIRCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C=C(C)C(CC=C(C)CC(CC(C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)/C=C(\C)/[C@H](C/C=C(/C)\CC(C[C@H](C)CO[Si](C)(C)C(C)(C)C)S(=O)(=O)C2=CC=CC=C2)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61NO4S2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

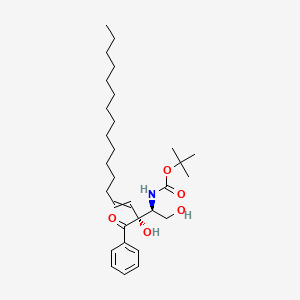
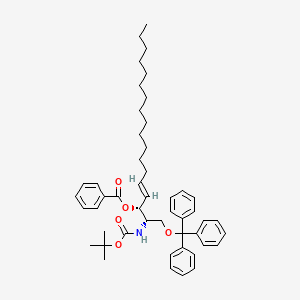
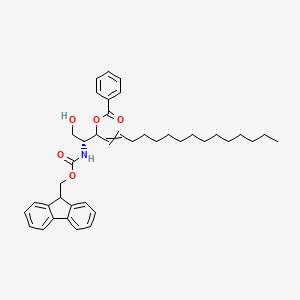
![2-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]ethanol](/img/structure/B1139764.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
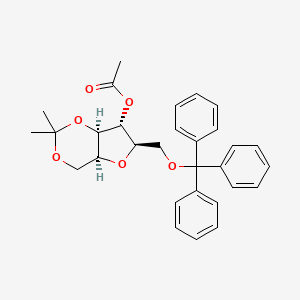
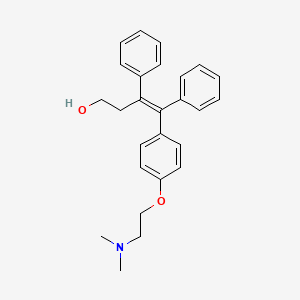
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
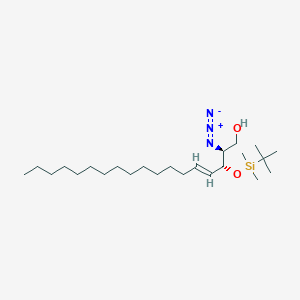
![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)
